molecular formula C10H11NO2 B3121593 1-Methylindoline-7-carboxylic acid CAS No. 289725-22-0

1-Methylindoline-7-carboxylic acid

Cat. No.: B3121593
CAS No.: 289725-22-0
M. Wt: 177.2 g/mol
InChI Key: PJFAEBNNBMCYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylindoline-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylindoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in a suitable solvent like toluene . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs green chemistry principles. Methods such as microwave irradiation, the use of ionic liquids, and solvent-free conditions are becoming more prevalent due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Tin chloride in acidic media or ascorbic acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 1-Methylindoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It often acts by binding to receptors or enzymes, thereby modulating their activity. For instance, indole derivatives are known to interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methylindoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen position and carboxylic acid group at the 7-position make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

1-methyl-2,3-dihydroindole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFAEBNNBMCYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylindoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methylindoline-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methylindoline-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methylindoline-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methylindoline-7-carboxylic acid
Reactant of Route 6
1-Methylindoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.